molecular formula C22H29NO4S B10765804 Benztropine mesilate

Benztropine mesilate

Cat. No.: B10765804
M. Wt: 403.5 g/mol
InChI Key: CPFJLLXFNPCTDW-STYNFMPRSA-N
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Description

Benztropine mesilate, also known as benztropine methanesulfonate, is a tropane-based compound used primarily as an anticholinergic agent. It is commonly employed in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. The compound combines the structural features of a tropane ring and a diphenyl ether, making it a unique dopamine uptake inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benztropine mesilate involves the reaction of tropine with diphenylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methanesulfonic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product through crystallization and filtration techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Benztropine mesilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benztropine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Benztropine mesilate has a wide range of scientific research applications:

Mechanism of Action

Benztropine mesilate exerts its effects primarily through its anticholinergic and antihistaminic properties. It selectively inhibits dopamine transporters, thereby increasing dopamine levels in the synaptic cleft. Additionally, it blocks the activity of muscarinic acetylcholine receptors, reducing cholinergic activity. This dual mechanism helps alleviate symptoms of Parkinson’s disease and extrapyramidal disorders .

Comparison with Similar Compounds

Comparison: Benztropine mesilate is unique due to its combination of a tropane ring and a diphenyl ether, which provides a distinct mechanism of action compared to other anticholinergic agents. While trihexyphenidyl and diphenhydramine also exhibit anticholinergic effects, this compound’s additional dopamine uptake inhibition sets it apart .

Properties

Molecular Formula

C22H29NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

(1R,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid

InChI

InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1

InChI Key

CPFJLLXFNPCTDW-STYNFMPRSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O

Origin of Product

United States

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